1-(4-Chloro-2-methylphenyl)propan-1-one
Overview
Description
“1-(4-Chloro-2-methylphenyl)propan-1-one” is a chemical compound . It is related to synthetic cathinones , which are a type of designer drug .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as gas chromatography–mass spectrometry (GC–MS), liquid chromatography–mass spectrometry (LC–MS), nuclear magnetic resonance (NMR) spectroscopy, infrared and Raman spectroscopy, and X-ray crystallography .Scientific Research Applications
Spectroscopic Analysis
Compounds with similar structures have been used in crystallography and spectroscopic analysis to determine molecular structures and interactions. This suggests that “1-(4-Chloro-2-methylphenyl)propan-1-one” could potentially be used in structural biology or chemistry research for analyzing molecular conformations .
Pharmaceutical Chemistry
Related compounds have been studied for their role in pharmaceutical chemistry, particularly as inhibitors in drug design. This indicates that “1-(4-Chloro-2-methylphenyl)propan-1-one” might be researched for its inhibitory properties, possibly leading to the development of new therapeutic agents .
Synthesis of Novel Compounds
The related chemical structures have been utilized in the synthesis of new compounds with various applications. Therefore, “1-(4-Chloro-2-methylphenyl)propan-1-one” could serve as a precursor or intermediate in the synthesis of novel organic molecules with potential industrial or research applications .
Safety and Hazards
properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBQXWGNORCIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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